((4-Methylthiophen-2-yl)methyl)hydrazine
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Overview
Description
((4-Methylthiophen-2-yl)methyl)hydrazine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the methyl group at the 4-position and the hydrazine moiety at the 2-position of the thiophene ring makes this compound unique. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Methylthiophen-2-yl)methyl)hydrazine can be achieved through several methods. One common method involves the reaction of 4-methylthiophene-2-carbaldehyde with hydrazine hydrate. The reaction is typically carried out in ethanol as a solvent, with the mixture being stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
((4-Methylthiophen-2-yl)methyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, ((4-Methylthiophen-2-yl)methyl)hydrazine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, thiophene derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a range of biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore their potential in drug development .
Industry
In the industrial sector, this compound is used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials. Its unique properties make it suitable for various applications in material science and industrial chemistry .
Mechanism of Action
The mechanism of action of ((4-Methylthiophen-2-yl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form hydrazones with carbonyl compounds, which can then undergo further reactions. The thiophene ring can participate in various electronic interactions, contributing to the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, thiophene, is a simpler structure without the methyl and hydrazine groups.
4-Methylthiophene: This compound has a methyl group at the 4-position but lacks the hydrazine moiety.
2-Methylthiophene: Similar to 4-methylthiophene but with the methyl group at the 2-position.
Uniqueness
((4-Methylthiophen-2-yl)methyl)hydrazine is unique due to the presence of both the methyl group and the hydrazine moiety. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler thiophene derivatives. Its unique structure also contributes to its diverse biological activities and potential as a therapeutic agent .
Properties
Molecular Formula |
C6H10N2S |
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Molecular Weight |
142.22 g/mol |
IUPAC Name |
(4-methylthiophen-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H10N2S/c1-5-2-6(3-8-7)9-4-5/h2,4,8H,3,7H2,1H3 |
InChI Key |
LYERRYBNFYMLSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)CNN |
Origin of Product |
United States |
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